molecular formula C18H22O2 B2585544 (Adamantan-1-yl)methyl benzoate CAS No. 38584-42-8

(Adamantan-1-yl)methyl benzoate

Cat. No.: B2585544
CAS No.: 38584-42-8
M. Wt: 270.372
InChI Key: NBYUHRBKFIGMSD-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)methyl benzoate is an organic compound that features an adamantane moiety linked to a benzoate ester. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The benzoate ester group is a common functional group in organic chemistry, often used to modify the solubility and reactivity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yl)methyl benzoate typically involves the esterification of adamantan-1-ylmethanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(Adamantan-1-yl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Adamantan-1-yl)methyl benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the rigid adamantane structure and the reactive benzoate ester group. This combination imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-adamantylmethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUHRBKFIGMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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